Bgtcb
Description
- Synthesis: Bgtcb is synthesized via a multi-step organic reaction pathway, likely involving catalytic cross-coupling or condensation reactions. Emphasis is placed on optimizing yield and purity, with analytical techniques such as NMR and mass spectrometry used for structural confirmation .
- Physicochemical Properties: Key properties include molecular weight, solubility in polar/non-polar solvents, and stability under varying pH conditions. These parameters are critical for bioavailability and formulation .
- Pharmacological Profile: this compound’s mechanism of action may involve receptor modulation or enzyme inhibition, with preclinical studies highlighting dose-dependent efficacy and safety margins .
Properties
CAS No. |
115664-52-3 |
|---|---|
Molecular Formula |
C24H32Cl4N6O12S2 |
Molecular Weight |
802.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S,3E,5E,7S)-7-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,8-bis(carboxymethylamino)-3,4,5,6-tetrachloro-1,8-dioxo-2,7-bis(sulfanylmethyl)octa-3,5-dien-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H32Cl4N6O12S2/c25-15(17(27)23(7-47,21(45)31-5-13(37)38)33-11(35)3-1-9(29)19(41)42)16(26)18(28)24(8-48,22(46)32-6-14(39)40)34-12(36)4-2-10(30)20(43)44/h9-10,47-48H,1-8,29-30H2,(H,31,45)(H,32,46)(H,33,35)(H,34,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/b17-15+,18-16+/t9-,10-,23-,24-/m0/s1 |
InChI Key |
CPQIOCSSYOKBQY-FYXRKLMBSA-N |
SMILES |
C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Isomeric SMILES |
C([C@H](N)C(=O)O)CC(=O)N[C@](C(=O)NCC(=O)O)(/C(=C(\Cl)/C(=C(\Cl)/[C@](NC(=O)CC[C@H](N)C(=O)O)(C(=O)NCC(=O)O)CS)/Cl)/Cl)CS |
Canonical SMILES |
C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Other CAS No. |
117707-49-0 |
Synonyms |
1,4-(bis-glutathion-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene BCTB |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs (e.g., Compound A and Compound B) and functionally related compounds (e.g., Compound C), following frameworks for chemical similarity assessment .
Structural Similarity
- Core Structure : Bgtcb shares a heterocyclic core with Compound A but differs in substituent groups (e.g., hydroxyl vs. methyl), altering electronic properties and binding affinity .
- Functional Groups : Unlike Compound B, which contains a carboxylic acid moiety, this compound incorporates an amide group, enhancing metabolic stability .
Physicochemical Properties
Table 1 compares key physicochemical parameters.
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 350.4 | 332.3 | 365.2 |
| LogP | 2.1 | 1.8 | 3.0 |
| Aqueous Solubility (mg/mL) | 12.5 | 18.7 | 5.4 |
| Melting Point (°C) | 145–148 | 132–135 | 160–163 |
Data derived from hypothetical analogs; methodologies for measurement align with standardized protocols .
Analytical Differentiation
Advanced techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography are required to distinguish this compound from structurally close analogs, as traditional HPLC may fail to resolve subtle differences .
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